3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid
Description
This compound features a 3-methylazetidin-3-yl core, where the azetidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. The azetidine ring is connected via an ether linkage to a 2-methylpropanoic acid moiety. The Boc group enhances solubility and stability during synthetic processes, while the methyl substituents on both the azetidine and propanoic acid backbone influence steric and electronic properties.
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-methyl-3-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxypropanoic acid |
InChI |
InChI=1S/C13H23NO5/c1-9(10(15)16)6-18-13(5)7-14(8-13)11(17)19-12(2,3)4/h9H,6-8H2,1-5H3,(H,15,16) |
InChI Key |
BWCQDMKQFNZNBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1(CN(C1)C(=O)OC(C)(C)C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid typically involves the protection of an amine with the BOC group. This can be achieved through several methods:
Aqueous Conditions: The amine is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Acetonitrile Solution: The reaction can also be carried out in acetonitrile using 4-dimethylaminopyridine (DMAP) as the base.
Tetrahydrofuran (THF): Heating a mixture of the amine and di-tert-butyl dicarbonate in THF at 40°C.
Biphasic Mixture: The amine is added to a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar conditions as described above. The choice of method depends on the availability of reagents and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid undergoes several types of reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to remove the BOC protecting group, yielding the free amine.
Substitution: The compound can undergo substitution reactions where the BOC group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically yields free amines .
Scientific Research Applications
3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a protecting group in organic synthesis to protect amines during multi-step reactions.
Biology: Employed in the synthesis of peptides and proteins where protection of amine groups is necessary.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid involves the protection of amine groups through the formation of a BOC-protected amine. The BOC group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key differences between the target compound and its analogs:
*Estimated based on structural analogs.
Key Observations:
Ether vs. Direct Linkage: The target compound’s ether oxygen distinguishes it from analogs like 3-{1-[(tert-Butoxy)Carbonyl]-3-Methylazetidin-3-yl}Propanoic Acid (), which lacks this linkage.
Functional Group Diversity: Amino vs. Ether: The Boc-protected amino group in 3-((tert-Butoxycarbonyl)Amino)-2-Methylpropanoic Acid () replaces the azetidine-ether system, altering polarity and reactivity . Alkyne Functionality: 3-{1-[(tert-Butoxy)Carbonyl]Azetidin-3-yl}Prop-2-ynoic Acid () contains a terminal alkyne, enabling click chemistry applications, unlike the target compound’s carboxylic acid .
Research Implications
While direct pharmacological data for the target compound are unavailable, insights from analogs suggest:
- The 3-methylazetidine moiety may enhance target engagement in enzyme inhibition (e.g., proteases) due to restricted conformational freedom .
- The ether linkage could reduce susceptibility to enzymatic cleavage compared to ester or amide bonds .
- Applications in photolabeling or bioconjugation are less likely than in analogs with diazirine () or alkyne groups () .
Biological Activity
3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid (CAS: 1823510-15-1) is a synthetic organic compound characterized by its unique azetidine structure and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C12H21NO5, and it has garnered interest in various fields of chemistry and biology due to its potential biological activities.
The compound has a molecular weight of 259.3 g/mol and exhibits a purity of approximately 95% to 97% in commercial preparations. The presence of the Boc group is significant as it protects the amine functionality, allowing for selective reactions during synthesis and potential biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1823510-15-1 |
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.3 g/mol |
| Purity | 95% - 97% |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its interaction with biological systems, particularly in the context of drug discovery.
The compound's mechanism of action is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The Boc group can be removed under acidic conditions, revealing the active amine that can participate in biochemical reactions. This property makes it a valuable intermediate in the synthesis of biologically active compounds.
Case Studies and Research Findings
- Azetidine Derivatives : Research has shown that azetidine derivatives exhibit significant activity against certain types of cancer cells. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
- Transport Mechanisms : Studies have indicated that compounds with similar structures can act as substrates for amino acid transport systems. For example, in vitro assays demonstrated that certain azetidine-based compounds could enter gliosarcoma cells through system-A amino acid transport mechanisms, suggesting potential applications in targeted drug delivery systems .
- In Vivo Studies : Biodistribution studies involving similar compounds showed high tumor-to-normal tissue ratios, indicating effective targeting capabilities. Rat models with intracranial tumors exhibited favorable uptake ratios, which are critical for designing effective therapeutic agents .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other azetidine derivatives:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| (S)-2-amino-3-(tert-butoxy)propanoic acid | Moderate anti-cancer activity | Similar azetidine structure |
| (S)-2-hydroxy-3-(tert-butoxy)propanoic acid | Inhibitory effects on specific enzymes | Different functional groups |
| 1-(tert-butoxycarbonyl)-3-methylazetidine | Potential neuroprotective effects | Focus on neurological applications |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
